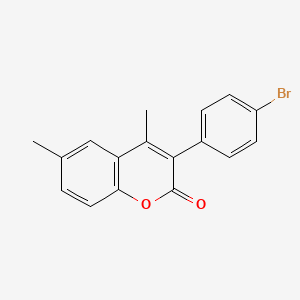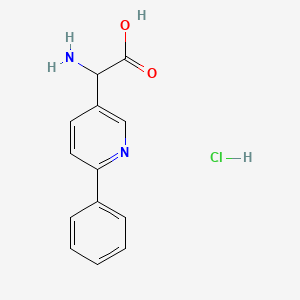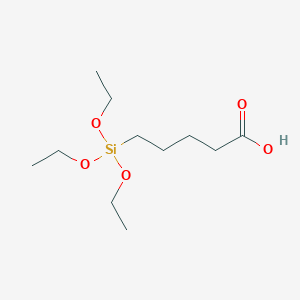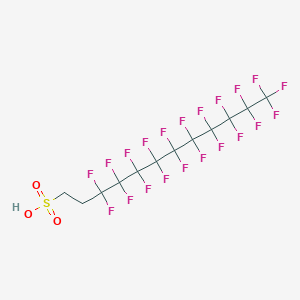
1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
描述
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is a highly fluorinated organic compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and surfactant capabilities. This compound is often used in various industrial and scientific applications due to its ability to lower surface tension in solutions .
作用机制
10:2 Fluorotelomer sulfonic acid, also known as 2-(Perfluorodecyl)ethane-1-sulfonic acid or 1H,1H,2H,2H-Perfluorododecanesulfonic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has been used as a replacement for legacy PFAS and has been associated with various environmental and health effects .
Target of Action
It is associated with aqueous film forming foam (afff), wastewater treatment plant effluents, and landfill leachate . It’s also worth noting that this compound may pose health risks .
Mode of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, have high chemical stability and oleophobic and hydrophobic properties . These properties make them resistant to degradation and allow them to persist in the environment .
Biochemical Pathways
It’s known that pfas can affect lipid metabolism . Also, 6:2 Fluorotelomer sulfonic acid is produced via telomerization and can be formed from some perfluorocarboxybetaines after their splitting .
Pharmacokinetics
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, are highly persistent in the environment and resist degradation . This persistence can impact their bioavailability.
Result of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, can have potential immunotoxic effects . For example, spleen weight increased in male mice dosed with 6:2 FTS, and immune function was decreased in both male and female mice in the two highest doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10:2 Fluorotelomer sulfonic acid. For example, it’s known that PFAS, including 10:2 Fluorotelomer sulfonic acid, are detected globally in drinking, surface, and groundwater . They are also found in soil and groundwater affected by firefighting training activities .
生化分析
Molecular Mechanism
The molecular mechanism of action of 10:2 Fluorotelomer sulfonic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the compound is known to undergo UV degradation, leading to the formation of various intermediates and end-products .
Temporal Effects in Laboratory Settings
The effects of 10:2 Fluorotelomer sulfonic acid change over time in laboratory settings . The compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 10:2 Fluorotelomer sulfonic acid vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
准备方法
The synthesis of 1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- typically involves the reaction of specific sulfonate esters with fluorinated alkyl compounds under basic catalytic conditions. The process generally includes the following steps :
Fluorination: The addition of fluorine atoms to the carbon chain, often using perfluoroalkyl iodides or similar reagents.
Neutralization: The resulting product is neutralized to form the sodium salt, which is the commonly used form in industrial applications.
Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound .
化学反应分析
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, where the sulfonic acid group can be replaced by other functional groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The sulfonic acid group can be hydrolyzed in the presence of strong acids or bases.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to stabilize proteins in solution.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of ion-exchange resins, coatings, and other materials that require high chemical resistance
相似化合物的比较
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and thermal stability. Similar compounds include:
1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-: A shorter chain analog with similar surfactant properties.
1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-eicosafluoro-: Another fluorinated sulfonic acid with a slightly different chain length and properties
These compounds share similar applications but differ in their specific properties and performance based on the length of the carbon chain and the degree of fluorination.
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O3S/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H,34,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMAYLFJZQYRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2SO3H, C12H5F21O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1H,1H,2H,2H-Perfluorododecanesulfonic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892578 | |
| Record name | 10:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120226-60-0 | |
| Record name | 10:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


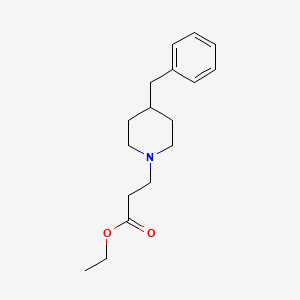
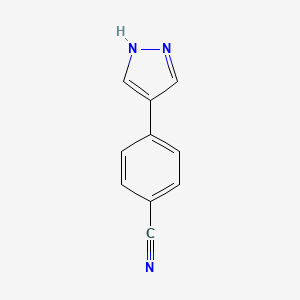
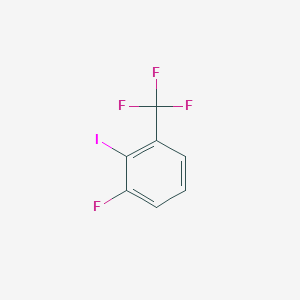
acetic acid](/img/structure/B3039488.png)
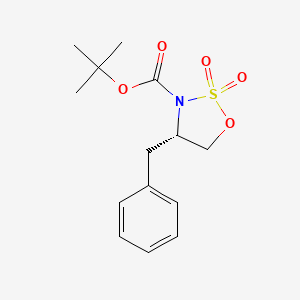
![(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one](/img/structure/B3039491.png)
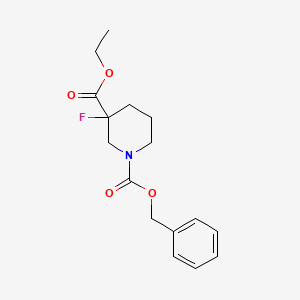
![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)
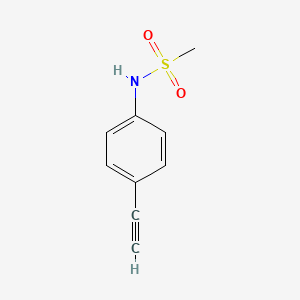
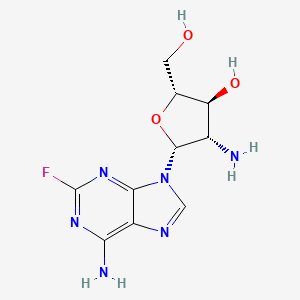
![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)
